3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-14-17(15-20(16-19)29-2)21(25)22-8-13-30(26,27)24-11-9-23(10-12-24)18-6-4-3-5-7-18/h3-7,14-16H,8-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQASMCHQFJERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache). AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory, in the brain.
Mode of Action
Similar compounds have been shown to inhibit ache by competitive and non-competitive inhibition. This means that the compound can bind to the active site of the enzyme, preventing acetylcholine from binding, and it can also bind to an allosteric site, changing the shape of the enzyme and reducing its activity.
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified.
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Biological Activity
3,5-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on:
- Serotonin Receptors : The piperazine moiety is known to interact with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders .
- Acetylcholinesterase Inhibition : Some derivatives of piperazine have shown potential in inhibiting human acetylcholinesterase, suggesting a possible role in treating neurodegenerative diseases .
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant studies:
| Study Reference | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| HCC827 | 6.26 | High activity in 2D assays | |
| A375 | 4.20 | Strong anticancer potential | |
| MCF-7 | 1.88 | Excellent anticancer activity |
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating anxiety and depression. Research indicates that modifications to the piperazine structure can enhance selectivity and potency against specific receptor subtypes .
Case Study 1: Antitumor Efficacy
In a study conducted on the efficacy of various piperazine derivatives, including our compound of interest, researchers found that it exhibited significant growth inhibition in HCC827 lung cancer cells with an IC50 value of 6.26 μM. The study emphasized the importance of structural modifications to enhance biological activity .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. The results indicated that compounds similar to this compound could reduce neuronal cell death in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Biological Activities
Antitumor Activity
Research indicates that compounds similar to 3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide exhibit significant antitumor effects. For instance, studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain benzamide derivatives led to prolonged survival in patients with specific cancers, suggesting potential as therapeutic agents .
Antidepressant Effects
The piperazine component is known for its psychoactive properties. Compounds containing piperazine have been investigated for their antidepressant effects. The modification of the piperazine structure in this compound may enhance its affinity for serotonin receptors, contributing to mood regulation .
Antimicrobial Properties
Benzamides have also been studied for their antimicrobial activities. Some derivatives demonstrate efficacy against a range of bacterial strains, making them candidates for further investigation as antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Benzamide Backbone : The initial step often involves the reaction between an amine and a carboxylic acid derivative.
- Piperazine Functionalization : The introduction of the piperazine ring can be achieved through nucleophilic substitution reactions.
- Sulfonation : The sulfonyl group is added to enhance the compound's solubility and biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A clinical study involving patients treated with benzamide derivatives showed promising results in tumor reduction and improved survival rates .
- Neurological Disorders : Observational studies indicate that compounds with similar structures may alleviate symptoms in models of depression and anxiety, warranting further exploration in clinical settings .
- Infection Control : Research on antimicrobial efficacy demonstrated that certain modifications to the benzamide structure could enhance activity against resistant bacterial strains .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive moieties:
-
3,5-Dimethoxybenzamide core
-
Sulfonamide linker (N–SO₂– group)
-
4-Phenylpiperazine moiety
Key Reaction Types:
Hydrolysis Reactions
The benzamide bond undergoes hydrolysis under acidic or basic conditions, yielding 3,5-dimethoxybenzoic acid and 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine .
Example:
-
Acidic hydrolysis (HCl, reflux):
-
Base-mediated hydrolysis (NaOH, 80°C) proceeds similarly but requires longer reaction times .
Oxidation Reactions
The methoxy groups on the benzamide ring are susceptible to oxidation. For example:
-
With KMnO₄ under acidic conditions, methoxy groups convert to hydroxyl groups, forming 3,5-dihydroxybenzamide derivatives .
-
Stronger oxidants (e.g., CrO₃) may further oxidize hydroxyl groups to quinones.
Reactivity Comparison (Analog Data):
| Substituent Position | Oxidizing Agent | Product Yield | Reference |
|---|---|---|---|
| 3,4-Dimethoxy (analog) | KMnO₄ (H₂SO₄) | 72% | |
| 3,5-Dimethoxy (theoretical) | KMnO₄ (H₂SO₄) | ~65–70% (estimated) | – |
Reduction Reactions
The sulfonamide linker can be reduced to a thioether or thiol:
-
Catalytic hydrogenation (H₂, Pd/C):
(thioether). -
LiAlH₄ reduces sulfonamides to amines but may also reduce the amide bond.
Experimental Evidence (Analog):
-
Reduction of N-[2-(4-sulfamoylphenyl)ethyl]benzamide with LiAlH₄ yielded 2-(4-mercaptophenyl)ethylamine .
Piperazine Ring Modifications
The 4-phenylpiperazine moiety undergoes N-alkylation or acylation:
N-Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ produces N-methylpiperazine derivatives :
.
Acylation
Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acylpiperazines :
.
Sulfonamide Reactivity
The sulfonyl group participates in nucleophilic substitutions:
Stability Under Ambient Conditions
The compound is stable at room temperature but degrades under:
Comparison with Similar Compounds
Structural Features and Substituent Effects
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)
- Core Structure : Benzamide with a 3,4-dimethoxyphenethylamine linker.
- Key Differences : Lacks the sulfonyl-piperazine group present in the target compound. The 3,4-dimethoxy substitution pattern contrasts with the 3,5-dimethoxy configuration of the target, which may alter steric and electronic interactions with biological targets.
- Relevance: Demonstrates that methoxy positioning significantly impacts yield and crystallization (melting point: 90°C vs. target compound’s unknown melting point) .
Compound 7p (5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide)
- Core Structure : Pentanamide linker with a piperazine-dichlorophenyl group.
- Key Differences: Replaces the sulfonylethyl bridge with a pentanamide chain, reducing polarity.
Thioether-Benzamide Derivatives ()
- Core Structure : Benzamide with isoxazole/thiazole-thioether linkers.
Physicochemical Properties
- Key Observations: Methoxy-substituted benzamides (Rip-B, Rip-D) exhibit moderate-to-high yields (34–80%), suggesting feasible synthesis for the target compound if similar protocols are applied.
Q & A
Basic Questions
Q. What are the critical steps in synthesizing 3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, and how are reaction conditions optimized?
- Answer: Synthesis typically involves three key steps: (1) preparation of the 4-phenylpiperazine core, (2) sulfonylation of the ethyl linker, and (3) coupling with the 3,5-dimethoxybenzamide moiety. Optimization focuses on:
- Temperature: Controlled heating (e.g., 60–80°C for sulfonylation) to avoid decomposition.
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in coupling steps.
- Catalysts: Triethylamine or DMAP improves sulfonylation efficiency .
- Yield Monitoring: Thin-layer chromatography (TLC) tracks intermediate formation .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?
- Answer:
- 1H/13C NMR: Assigns methoxy (δ ~3.8 ppm), sulfonyl (δ ~3.5–4.0 ppm for SO2CH2), and piperazine protons (δ ~2.5–3.0 ppm) .
- IR Spectroscopy: Identifies amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350, 1150 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]+) and fragmentation patterns.
- HPLC: Validates purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are common impurities in the final product, and how are they addressed?
- Answer:
- Unreacted Intermediates: Residual 4-phenylpiperazine or sulfonyl chloride detected via HPLC.
- By-Products: Sulfonate esters formed during sulfonylation; removed via recrystallization (ethanol/water) .
- Oxidation Products: Methoxy group degradation minimized under inert atmospheres (N2/Ar) .
Advanced Research Questions
Q. How can molecular docking predict the compound’s biological targets, and what validation methods are recommended?
- Answer:
- Target Selection: Piperazine derivatives often target serotonin (5-HT1A/5-HT2A) or dopamine receptors. Docking software (AutoDock Vina) models interactions with receptor active sites (e.g., π-π stacking with phenyl groups, H-bonding with methoxy).
- Validation:
- In Vitro Binding Assays: Radioligand displacement (e.g., [3H]-8-OH-DPAT for 5-HT1A).
- Functional Assays: cAMP modulation in HEK293 cells expressing receptors .
- Contradiction Resolution: Discrepancies between docking and assay data may arise from solvation effects or conformational flexibility; MD simulations (AMBER/CHARMM) refine predictions .
Q. What strategies resolve contradictory bioactivity data across studies (e.g., varying IC50 values)?
- Answer:
- Assay Standardization: Control cell lines (e.g., SH-SY5Y for neuroactivity), incubation times, and buffer pH.
- Metabolic Stability: Test liver microsome stability to rule out rapid degradation.
- Structural Analog Comparison: Replace dimethoxy with methyl/methoxy groups to isolate pharmacophore contributions (see table below).
| Substituent Modification | Receptor Affinity (Ki, nM) | Notes |
|---|---|---|
| 3,5-Dimethoxy | 5-HT1A: 12 ± 2 | Baseline |
| 3-Methoxy-5-Methyl | 5-HT1A: 45 ± 5 | Reduced H-bonding |
| 3,5-Dihydroxy | 5-HT1A: 8 ± 1 | Enhanced solubility |
| Data adapted from SAR studies on analogous piperazine-benzamides . |
Q. How does the sulfonylethyl linker influence pharmacokinetics, and what modifications improve blood-brain barrier (BBB) penetration?
- Answer:
- Linker Impact: The sulfonylethyl group increases polarity, reducing BBB permeability (calculated logP ~2.5 vs. ideal ~3.5).
- Modifications:
- Lipidization: Replace sulfonyl with thioether (logP ↑ by ~0.5).
- Prodrug Approach: Esterify sulfonyl group (e.g., pivaloyloxymethyl) for passive diffusion.
- In Vivo Validation: Brain/plasma ratio studies in rodents post-IV administration .
Q. What experimental design principles apply when evaluating the compound’s off-target effects?
- Answer:
- Panel Screening: Test against GPCR/kinase panels (Eurofins/Cerep) to identify off-target binding.
- Transcriptomics: RNA-seq of treated cells (e.g., neuroblastoma) reveals pathway dysregulation.
- Safety Profiling: hERG inhibition assays (patch-clamp) and hepatotoxicity screening (HepG2 cells) .
Methodological Notes
-
Synthesis Optimization Table
Step Critical Parameters Optimal Conditions Piperazine Synthesis Ring closure efficiency Reflux in toluene, 12 h Sulfonylation SO2Cl2 stoichiometry 1.2 eq, 0°C → RT, 4 h Benzamide Coupling Coupling agent EDC/HOBt, DMF, 24 h Adapted from multi-step synthesis protocols . -
Key References for Further Reading
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
